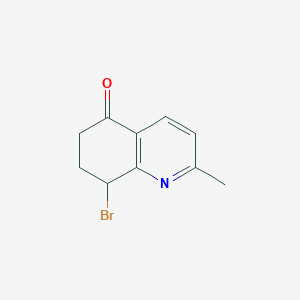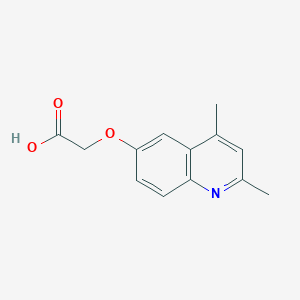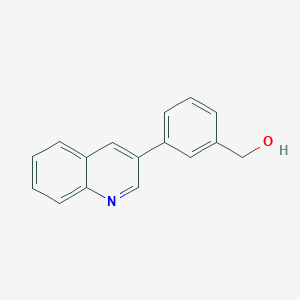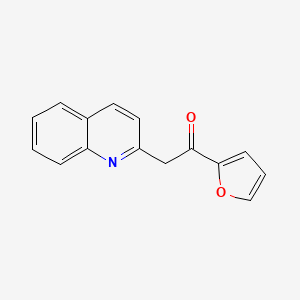
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate is an organic compound with the molecular formula C9H13NO4S. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by sulfonation. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves a multi-step process. This includes the initial formation of the tetrahydroquinoline core, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is frequently used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound without the sulfonic acid group.
Quinoline: An aromatic compound with a similar core structure but lacking the tetrahydro and sulfonic acid functionalities.
Isoquinoline: An isomeric form with the nitrogen atom in a different position
Uniqueness
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate is unique due to the presence of both the tetrahydroquinoline core and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
91795-61-8 |
|---|---|
Formule moléculaire |
C9H13NO4S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoline-7-sulfonic acid;hydrate |
InChI |
InChI=1S/C9H11NO3S.H2O/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8;/h3-4,6,10H,1-2,5H2,(H,11,12,13);1H2 |
Clé InChI |
RQXIKHBNUVPPQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)



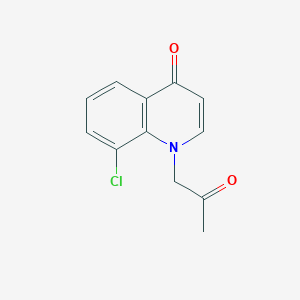
![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)
![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)


